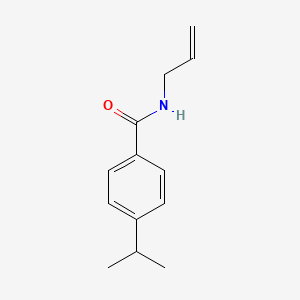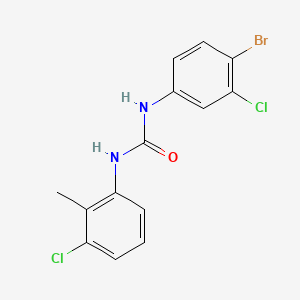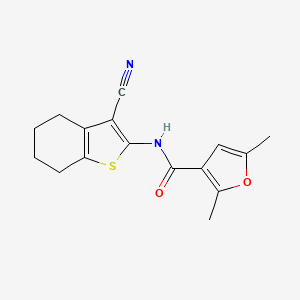![molecular formula C16H16F3NOS B4670138 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4670138.png)
5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide
Übersicht
Beschreibung
5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide, also known as Compound A, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a member of the amide class of organic compounds, which are known for their diverse range of biological activities.
Wirkmechanismus
The mechanism of action of 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A involves its selective inhibition of the enzyme IKKβ, which is a key regulator of the NF-κB signaling pathway. This pathway is involved in the production of pro-inflammatory cytokines, and its dysregulation has been implicated in the development of various inflammatory diseases. By selectively inhibiting IKKβ, this compound A has been shown to reduce the production of pro-inflammatory cytokines, thereby potentially providing a therapeutic benefit in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects in various in vitro and in vivo models. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various inflammatory stimuli. Additionally, it has been shown to reduce the activation of NF-κB, a key regulator of the inflammatory response. These effects have been observed in various cell types, including macrophages and dendritic cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A as a research tool is its selectivity for IKKβ, which allows for the specific investigation of the NF-κB signaling pathway. Additionally, its synthetic nature allows for the production of large quantities of the compound, which is important for conducting experiments in vitro and in vivo. However, one limitation of this compound A is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A. One area of interest is the investigation of its potential therapeutic use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound A, as well as its potential off-target effects. Finally, the development of new synthetic methods for the production of this compound A and related compounds may further expand its potential use as a research tool.
Wissenschaftliche Forschungsanwendungen
5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide A has been studied for its potential use in various scientific research applications, including as a tool for investigating the role of specific biochemical pathways in disease states. Specifically, this compound A has been shown to selectively inhibit the activity of a key enzyme involved in the production of pro-inflammatory cytokines, which are known to play a role in the development of various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-thiophen-2-yl-N-[4-(trifluoromethyl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NOS/c17-16(18,19)12-7-9-13(10-8-12)20-15(21)6-2-1-4-14-5-3-11-22-14/h3,5,7-11H,1-2,4,6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNPFNOBOMBUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(3-isopropoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4670055.png)
![3-({[3-(isopropoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4670060.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4670077.png)
![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate](/img/structure/B4670086.png)
![[1-(2,5-difluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4670094.png)
![N-ethyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4670098.png)

![methyl 2-{[3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoacryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4670111.png)

![4-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4670119.png)


![5-(2-ethoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4670130.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4670144.png)
